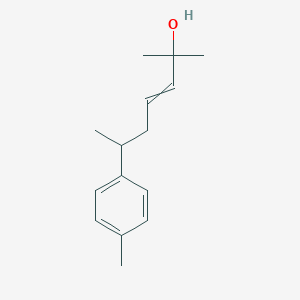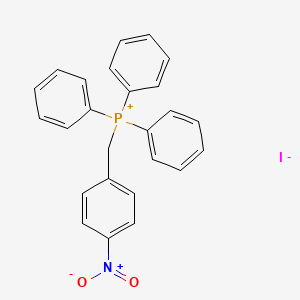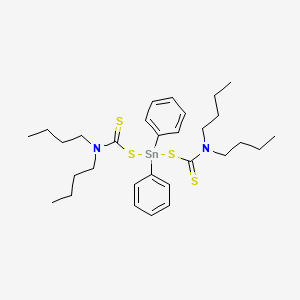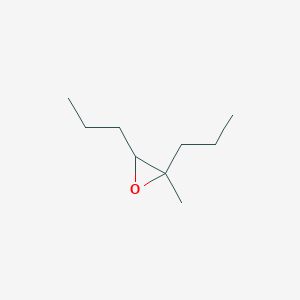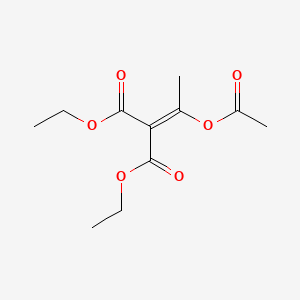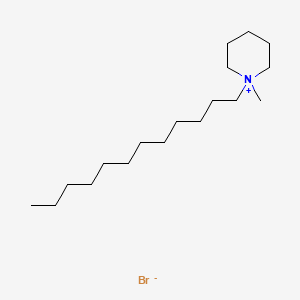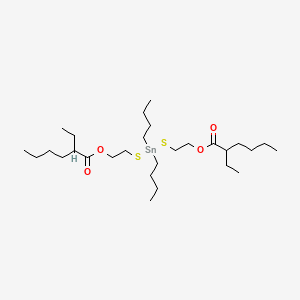
(Dibutylstannylene)bis(thioethylene) bis(2-ethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dibutylstannylene)bis(thioethylene) bis(2-ethylhexanoate) is a chemical compound with the molecular formula C24H48O4Sn. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is often used in the production of silicones and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dibutylstannylene)bis(thioethylene) bis(2-ethylhexanoate) typically involves the reaction of dibutyltin oxide with 2-ethylhexanoic acid in the presence of a thioethylene compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Dibutyltin oxide+2-ethylhexanoic acid+thioethylene→(Dibutylstannylene)bis(thioethylene) bis(2-ethylhexanoate)
Industrial Production Methods
In industrial settings, the production of (Dibutylstannylene)bis(thioethylene) bis(2-ethylhexanoate) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through distillation or crystallization techniques to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
(Dibutylstannylene)bis(thioethylene) bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced to lower oxidation states.
Substitution: The compound can undergo substitution reactions where the thioethylene or 2-ethylhexanoate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce tin oxides, while substitution reactions may yield new organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
(Dibutylstannylene)bis(thioethylene) bis(2-ethylhexanoate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the production of silicones and other polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of caulks, sealants, and other silicone-based products due to its catalytic properties.
Mecanismo De Acción
The mechanism by which (Dibutylstannylene)bis(thioethylene) bis(2-ethylhexanoate) exerts its effects involves its interaction with various molecular targets. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds in the reactants. This is achieved through the coordination of the tin atom with the reactants, which lowers the activation energy required for the reaction to proceed. The molecular pathways involved include the formation of intermediate complexes that stabilize the transition state of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Di-n-butyltin bis(2-ethylhexanoate): Used in similar applications, particularly in silicone production.
Di-n-butyltin bis(2,4-pentanedionate): Another organotin compound used as a catalyst in organic synthesis.
Uniqueness
(Dibutylstannylene)bis(thioethylene) bis(2-ethylhexanoate) is unique due to its specific combination of thioethylene and 2-ethylhexanoate groups, which provide distinct catalytic properties and reactivity compared to other organotin compounds. This uniqueness makes it particularly valuable in specialized industrial and research applications.
Propiedades
Número CAS |
68298-37-3 |
|---|---|
Fórmula molecular |
C28H56O4S2Sn |
Peso molecular |
639.6 g/mol |
Nombre IUPAC |
2-[dibutyl-[2-(2-ethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-3-5-6-9(4-2)10(11)12-7-8-13;2*1-3-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
OAHLLVVWVCDLAA-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(CC)C(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


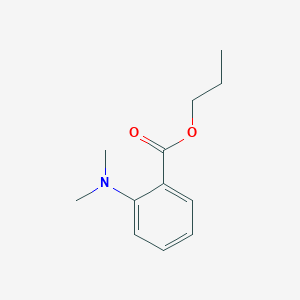
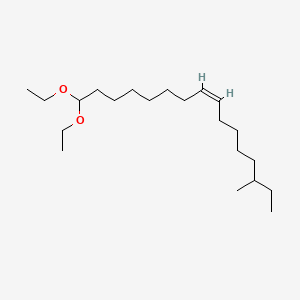

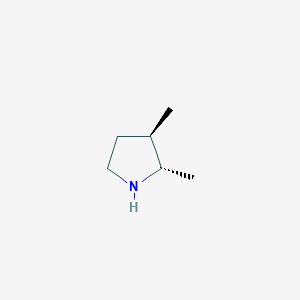
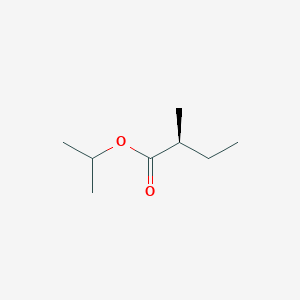
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)

